molecular formula C16H12FN3O2S B2446685 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 450342-78-6

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2446685
CAS No.: 450342-78-6
M. Wt: 329.35
InChI Key: PKNQLIUCPCHXDL-UHFFFAOYSA-N
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Description

“N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several different functional groups. It includes a furan ring, a pyrazole ring, and a phenyl ring, among others . The exact 3D structure may be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Fungicidal Activity

Studies have demonstrated the effectiveness of aromatic heterocyclic carboxamides, including N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, in fungicidal applications. These compounds have shown high activity against gray mold, highlighting the importance of structural variations for enhancing fungicidal efficacy. Docking studies with fungus succinate dehydrogenase have provided insights into the interaction mechanisms, suggesting potential for tailored fungicide development (Banba, Yoshikawa, & Katsuta, 2013).

Antimicrobial Activity

The synthesis and characterization of novel chitosan Schiff bases derived from heterocyclic moieties, including this compound derivatives, have revealed significant antimicrobial activity. These Schiff bases exhibit targeted biological activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The findings indicate the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Anticancer Activity

Research on the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives, related to this compound, has shown promising results against cancer cell lines. These compounds exhibit selective effects against tumor cells, with some derivatives demonstrating broad-spectrum antitumor activity. This opens avenues for the development of new anticancer therapies (Mert et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the broad range of activities exhibited by similar compounds , this compound could be a promising candidate for further study.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-10-3-5-11(6-4-10)20-15(12-8-23-9-13(12)19-20)18-16(21)14-2-1-7-22-14/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNQLIUCPCHXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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